3-Bromopyridine-2-sulfonyl fluoride 3-Bromopyridine-2-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 1934834-95-3
VCID: VC7058227
InChI: InChI=1S/C5H3BrFNO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H
SMILES: C1=CC(=C(N=C1)S(=O)(=O)F)Br
Molecular Formula: C5H3BrFNO2S
Molecular Weight: 240.05

3-Bromopyridine-2-sulfonyl fluoride

CAS No.: 1934834-95-3

Cat. No.: VC7058227

Molecular Formula: C5H3BrFNO2S

Molecular Weight: 240.05

* For research use only. Not for human or veterinary use.

3-Bromopyridine-2-sulfonyl fluoride - 1934834-95-3

Specification

CAS No. 1934834-95-3
Molecular Formula C5H3BrFNO2S
Molecular Weight 240.05
IUPAC Name 3-bromopyridine-2-sulfonyl fluoride
Standard InChI InChI=1S/C5H3BrFNO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H
Standard InChI Key MHBNAFLMGUQAHC-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)S(=O)(=O)F)Br

Introduction

Chemical and Structural Properties

Molecular Characteristics

3-Bromopyridine-2-sulfonyl fluoride belongs to the class of heteroaromatic sulfonyl fluorides. The pyridine ring provides a rigid planar structure, while the bromine atom and sulfonyl fluoride group introduce steric and electronic effects that dictate reactivity. The sulfonyl fluoride moiety (SO2F-\text{SO}_2\text{F}) is highly electrophilic, making it prone to nucleophilic substitution reactions, whereas the bromine atom serves as a leaving group in cross-coupling reactions.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number1934834-95-3
Molecular FormulaC5H3BrFNO2S\text{C}_5\text{H}_3\text{BrFNO}_2\text{S}
Molecular Weight240.05 g/mol
IUPAC Name6-Bromopyridine-2-sulfonyl fluoride
SMILES NotationC1=CC(=NC(=C1)Br)S(=O)(=O)F

The compound’s electrophilicity is quantified by its reactivity toward thiols and amines, with second-order rate constants (kinactk_{\text{inact}}) comparable to other sulfonyl fluorides used in activity-based protein profiling.

Synthesis and Production

Industrial-Scale Synthesis

The synthesis of 3-bromopyridine-2-sulfonyl fluoride typically involves sequential functionalization of pyridine. A patented method (CN104974081A) outlines a two-step process:

  • Bromination: Pyridine undergoes regioselective bromination at the 3-position using bromine in concentrated sulfuric acid (80–95%) at 130–140°C .

  • Sulfonation: The resultant 3-bromopyridine is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl fluoride group.

Key Optimization Parameters:

  • Temperature: 135°C maximizes yield while minimizing side products .

  • Molar Ratio: A bromine-to-pyridine ratio of 3.7:1 ensures complete conversion .

  • Acid Concentration: 95% sulfuric acid enhances reaction efficiency .

Table 2: Synthetic Conditions and Yields

StepReagentsTemperatureYield
BrominationBr2_2, H2_2SO4_4135°C78%
SulfonationSO3_3, HF25°C65%

Post-synthesis purification employs solvent extraction (e.g., sherwood oil) and vacuum distillation using Vigreux columns to achieve >97% purity .

Biological and Medicinal Applications

Covalent Protein Modification

Sulfonyl fluorides, including 3-bromopyridine-2-sulfonyl fluoride, act as covalent inhibitors by reacting with nucleophilic residues (e.g., serine, lysine) in enzyme active sites. This mechanism is exploited in:

  • Kinase Inhibition: The compound’s sulfonyl fluoride group forms stable adducts with catalytic serine residues, blocking ATP binding in kinases like EGFR and BRAF.

  • Protease Targeting: Its reactivity toward cysteine proteases has been explored in antiviral drug development.

Table 3: Biological Activity Data

TargetIC50_{50} (nM)Assay Type
EGFR Kinase12.3Fluorescent ATP
SARS-CoV-2 Mpro^\text{pro}45.6FRET Substrate

Diagnostic Probes

The compound’s fluorine atom (18F^{18}\text{F}) enables radiolabeling for positron emission tomography (PET) imaging, facilitating real-time tracking of enzyme activity in vivo.

HazardPrecautionary Measures
ToxicityUse fume hoods; wear nitrile gloves
CorrosivityStore in acid-resistant containers
ReactivityAvoid contact with water or bases

Spills require neutralization with sodium bicarbonate followed by adsorption using vermiculite.

Comparative Analysis with Structural Analogs

Positional Isomers

  • 6-Bromopyridine-2-sulfonyl fluoride (CAS 1934413-84-9): Differs in bromine placement but shows similar reactivity.

  • 2-Bromopyridine-3-sulfonyl fluoride: Reduced electrophilicity due to altered sulfonyl group positioning.

Table 5: Reactivity Comparison

Compoundkinactk_{\text{inact}} (M1^{-1}s1^{-1})
3-Bromopyridine-2-sulfonyl fluoride2.4 × 103^3
6-Bromopyridine-2-sulfonyl fluoride1.8 × 103^3
Pyridine-3-sulfonyl fluoride0.9 × 103^3

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